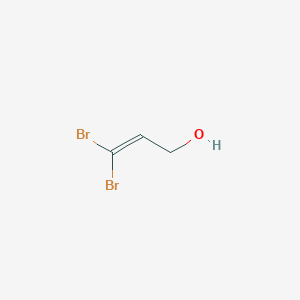

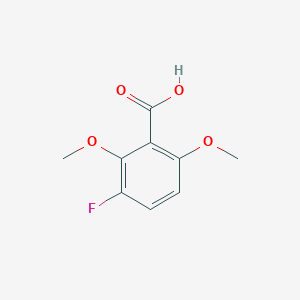

![molecular formula C9H14O2 B2613474 2-Spiro[2.4]heptan-7-ylacetic acid CAS No. 1368193-08-1](/img/structure/B2613474.png)

2-Spiro[2.4]heptan-7-ylacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Spiro[2.4]heptan-7-ylacetic acid” is a complex organic compound . It has a CAS Number of 1368193-08-1 and a molecular weight of 154.21 . The IUPAC name for this compound is spiro[2.4]hept-4-ylacetic acid .

Synthesis Analysis

Methods for the preparation of synthons for syntheses of spiro[2.4]heptane analogues of prostaglandins have been described . Two of them enable the syntheses of 11-deoxy-type compounds and were prepared from spiro[2.4]heptan-4-one . After transformation into the 5-phenylthio-α,β-unsaturated ketone, it was subjected to conjugate addition of organocuprate reagent .Molecular Structure Analysis

The molecular structure of “2-Spiro[2.4]heptan-7-ylacetic acid” can be analyzed using a structural formula editor and a 3D model viewer . Once the molecule is drawn, it can be converted into a 3D model which is then displayed in the viewer .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Spiro[2.4]heptan-7-ylacetic acid” include a molecular weight of 154.21 . It is a liquid at normal conditions .Applications De Recherche Scientifique

Organocatalytic Synthesis

The compound spiro[pyrrolidin-3,3'-oxindoles], which exhibits important biological activities, can be synthesized using an enantioselective organocatalytic approach. This approach involves the asymmetric catalytic three-component 1,3-dipolar cycloaddition, providing spirooxindole derivatives with high yield, unusual regiochemistry, and excellent stereoselectivities. This method suggests new avenues for medicinal chemistry and diversity-oriented synthesis (Chen et al., 2009).

Radical Generation and Observation

Spiro[3.3]heptan-3-yl radicals, structurally similar to cyclobutyl radicals, can be generated and observed via e.s.r. spectroscopy. These radicals show that hydrogen abstraction occurs at a similar rate from both C(2) and C(3) positions, indicating unique reactivity and structural properties (Roberts, Walton, & Maillard, 1986).

Optical Activity in Polyamides

Optically active (R)-spiro[3.3]heptane-2,6-dicarboxylic acid, used in polycondensation, yields polymers with significant optical properties. These properties include large positive Cotton effects, indicating potential applications in materials science and optical technologies (Tang, Miura, Imae, & Kawakami, 1999).

Safety and Hazards

Propriétés

IUPAC Name |

2-spiro[2.4]heptan-7-ylacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c10-8(11)6-7-2-1-3-9(7)4-5-9/h7H,1-6H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VECWLOAXNXPCLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2(C1)CC2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2613395.png)

![8-Methyl-3-(2-morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2613397.png)

![3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2613403.png)

![(2S,3S)-3-methyl-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}pentanoic acid](/img/structure/B2613406.png)

![2-[4-(2,3-Dimethylphenyl)piperazino]-1-(3-methoxyphenyl)-1-ethanol](/img/structure/B2613407.png)

![Tert-butyl 1-ethynyl-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2613412.png)

![N6-butyl-N4-(3-methoxyphenyl)-N6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2613414.png)